
Polysulfide rubber
Vue d'ensemble
Description
Polysulfide rubber, also known as Thiokol, is a class of polymers that alternate chains of several sulfur atoms and hydrocarbons . It was discovered in 1926 by an American chemist, Joseph Cecil Patrick . Polysulfide rubber is characterized by good resistance to oxygen, light, oils, and solvents, and impermeability to gases . It is used in various applications such as sealants to fill the joints in pavement, automotive window glass, and aircraft structures .
Synthesis Analysis
Polysulfide polymers can be synthesized by condensation polymerization reactions between organic dihalides and alkali metal salts of polysulfide anions . A polysulfide polymer was synthesized using α,α′-dichloro- p -xylene and aqueous sodium trisulfide . The polymer was then cured at 150°C using zinc oxide, stearic acid, and N -cyclohexyl-2-benzothiazole sulfenamide .
Molecular Structure Analysis
Polysulfides are a class of chemical compounds derived from anionic chains of sulfur atoms . They have the general formula R1SnR2, where R is an alkyl or aryl group, and n indicates the number of sulfur atoms .
Chemical Reactions Analysis
The crosslink reactions of the rubber generally create mainly polysulfide crosslinks between rubber macromolecules . The total chemical crosslink density increased as the MBTS and DPG each increased .
Physical And Chemical Properties Analysis
Polysulfide rubber is insoluble in water, oils, and many other organic solvents . Because of their solvent resistance, these materials find use as sealants . Polysulfide rubber offers high resistance to swelling in solvents, oils and fuels, and sunlight along with offering gas and moisture impermeability and remains stable during storage .
Applications De Recherche Scientifique
1. Environmental Applications and Mercury Absorption Polysulfide rubber, synthesized from waste sulfur through inverse vulcanization, has shown promise in environmental applications. The material can selectively absorb mercury, providing a potential solution for environmental remediation. The process involves trapping polysulfide using crosslinkers containing diene functionalities, resulting in inorganic rubbers that combine the benefits of both components (Park & Leitao, 2021).
2. Use in Sealants and Aerospace Applications Polysulfide elastomers have been utilized as sealants in various applications, particularly in aerospace. Their unique properties, such as resistance to solvents and the environment, as well as good low-temperature performance, make them ideal for sealing aircraft fuel tanks and insulating glass. These materials have been the standard for aircraft integral fuel tanks and are the market leader in insulating glass sealants (Vietti & Scherrer, 2000).
3. Conductive Sealants for Safety in Automotive and Aerospace In automotive and aerospace industries, polysulfide rubbers are used to create conductive sealants. These sealants are essential for dissipating electrostatic charges in aircraft fuel tanks, enhancing safety by preventing potential hazards associated with flammable fuels. The conductivity of these sealants can be controlled through the use of different fillers, surface treatments, and processing techniques (Song et al., 2019).
4. Applications in Energy Storage Polysulfide rubber-based composites have shown potential as cathode materials for lithium/sulfur batteries. These composites offer high sulfur content, improved cycle stability, and better coulomb efficiency compared to pure sulfur electrodes, suggesting a promising application in energy storage technologies (Han et al., 2014).
5. Development of Self-Healable and Reprocessable Rubbers Recent studies have focused on creating polysulfide rubbers that are photo-crosslinkable, self-healable, and reprocessable. This advancement in rubber technology allows for dynamic rearrangement of the crosslinked networks through UV irradiation, offering significant implications for the recycling and longevity of rubber products (Xiang et al., 2019).
Mécanisme D'action
Orientations Futures
The polysulfide rubber market size is estimated to be valued at US$ 3 billion in 2023 and is expected to surpass US$ 6 billion by 2033 . The adoption of polysulfide is likely to advance at a compound annual growth rate of 3.5% during the forecast period . The polysulfide rubber industry is driven by the surge in investment and modernization of the framework in developed economies .
Propriétés
IUPAC Name |
1-[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c25-20(17-24-15-7-2-8-16-24)18-27-23-12-6-5-11-21(23)22(26)14-13-19-9-3-1-4-10-19/h1,3-6,9-12,20,25H,2,7-8,13-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYOHQBLOZMDLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC=C2C(=O)CCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866972 | |
| Record name | 1-{2-[2-Hydroxy-3-(piperidin-1-yl)propoxy]phenyl}-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiokol | |
CAS RN |
63148-67-4 | |
| Record name | Polysulfide rubber | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063148674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



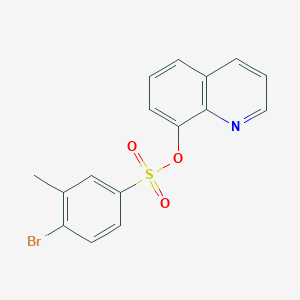
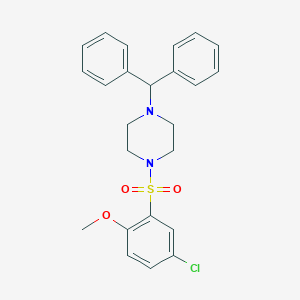
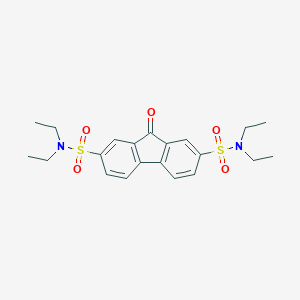
![1-(Diphenylmethyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346589.png)
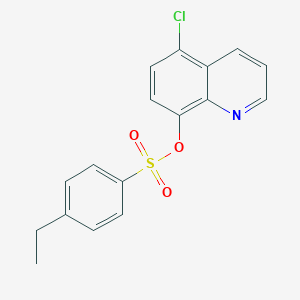
![1-[(4-Iodophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B346592.png)
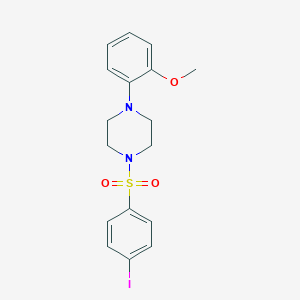
![2-{4-[(4-Iodo-2-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346595.png)
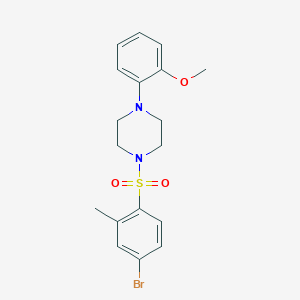
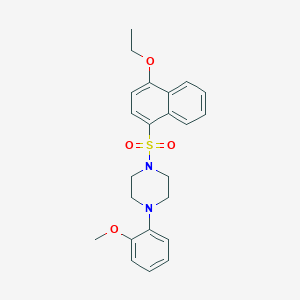
![2-{4-[(3,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346599.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B346605.png)
![[4-(2,4-Dimethyl-phenyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B346607.png)